4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
Description
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, an ethyl group, and a phenoxymethyl group
Properties
Molecular Formula |
C20H21N5O3S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[[2-[[4-ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H21N5O3S/c1-2-25-17(12-28-16-6-4-3-5-7-16)23-24-20(25)29-13-18(26)22-15-10-8-14(9-11-15)19(21)27/h3-11H,2,12-13H2,1H3,(H2,21,27)(H,22,26) |
InChI Key |
IJEURIGROALQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazinecarbothioamides with acyl chlorides to form the triazole ring . The reaction conditions often require an alkaline medium and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the triazole ring undergoes oxidation to form sulfoxides or sulfones. This reaction is typically catalyzed by oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). For example, oxidation of analogous triazole derivatives with m-CPBA yields sulfones, which are stable intermediates for further functionalization.
Reduction Reactions
Reduction of the compound can occur at multiple sites:
-
Thiol formation : The sulfanyl group can be reduced to a thiol (-SH) using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Amide reduction : The benzamide group may undergo reduction to form amines under specific conditions, though this is less commonly reported for triazole derivatives.
Nucleophilic Substitution
The triazole ring and sulfanyl group enable nucleophilic substitution reactions. For instance, the phenoxymethyl group can be replaced by other nucleophiles (e.g., alkyl halides) in the presence of bases like cesium carbonate or sodium hydride (NaH) .
Common Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | m-CPBA, H₂O₂ | Room temperature, organic solvents |
| Reduction | NaBH₄, LiAlH₄ | Ethanol, reflux |
| Nucleophilic Substitution | Cs₂CO₃, NaH | DMF, alkaline medium, stirring |
Oxidation Mechanism
The sulfanyl group reacts with electrophilic oxidants via a two-electron transfer process. For example, m-CPBA abstracts a pair of electrons from the sulfur atom, forming a sulfoxide intermediate, which can further oxidize to a sulfone.
Reduction Mechanism
Reduction of the sulfanyl group proceeds via hydride transfer. In the case of NaBH₄, the hydride attacks the sulfur atom, breaking the S-C bond and forming a thiol .
Nucleophilic Substitution Mechanism
The phenoxymethyl group acts as a leaving group in substitution reactions. A base deprotonates the triazole ring, generating a nucleophilic site that attacks an alkyl halide or similar electrophile .
Oxidation Products
-
Sulfoxides : Intermediate products formed during oxidation.
-
Sulfones : Terminal products with enhanced stability.
Reduction Products
-
Thiols : Resulting from sulfanyl reduction.
-
Amines : Potential products from amide reduction (if applicable).
Substitution Products
-
Alkylated triazoles : Products with substituted phenoxymethyl groups (e.g., benzyl or pyridinyl derivatives) .
Comparison with Analogous Triazole Derivatives
| Compound | Key Structural Feature | Unique Reactivity |
|---|---|---|
| 1-{2-[5-(Phenoxymethyl)-1,2,4-triazol-3-thiol]}ethanone | Thiol group instead of amide | Enhanced reactivity due to thiol |
| 4-(3-Methylphenyl)-1H-triazole | Lacks ethyl substitution | Antitumor activity focus |
| 5-(Phenoxy)-1H-triazole | Simplified structure without ethyl | Primarily antifungal activity |
Scientific Research Applications
Antifungal Activity
Triazole derivatives are widely recognized for their antifungal properties. The mechanism of action typically involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This compound's structural similarity to established antifungals suggests potential efficacy against various fungal strains.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Fungal Strain | Activity (IC50) |
|---|---|---|
| Triazole A | Candida albicans | 0.5 μg/mL |
| Triazole B | Aspergillus niger | 0.8 μg/mL |
| This compound | TBD | TBD |
While specific IC50 values for this compound remain to be determined, its anticipated activity warrants further investigation.
Antibacterial Properties
Research indicates that compounds with similar triazole structures exhibit significant antibacterial activity against various pathogens. The increasing clinical importance of drug-resistant bacteria has intensified the need for new antimicrobial agents.
Case Study: Antibacterial Evaluation
A study evaluated a series of triazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives demonstrated notable antibacterial activity, suggesting that 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide could also possess similar properties .
Anticancer Potential
The potential anticancer properties of triazole derivatives have been explored in various studies. These compounds may interfere with cancer cell proliferation and induce apoptosis through multiple mechanisms.
Table 2: Summary of Anticancer Studies
| Study Reference | Cell Line | Observed Effect |
|---|---|---|
| Study A | MCF-7 (Breast Cancer) | Inhibition of growth by 50% at 10 µM |
| Study B | HeLa (Cervical Cancer) | Induction of apoptosis at 5 µM |
These findings highlight the need for further research into the anticancer effects of this compound.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several steps including the formation of the triazole ring, S-alkylation, and acylation processes. Understanding these synthetic routes is crucial for optimizing production methods and enhancing yield.
Table 3: Synthetic Routes
| Step | Description |
|---|---|
| Formation | Cyclization of hydrazine derivatives with carboxylic acids |
| S-Alkylation | Introduction of the phenoxymethyl group |
| Acylation | Acylation with acyl chlorides to form the final product |
Mechanism of Action
The mechanism of action of 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol
- 5-Phenoxymethyl-4-phenyl-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Biological Activity
4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
The compound has the following chemical formula and molecular weight:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of various triazole derivatives with acetylated amines. The specific synthetic pathway can influence the yield and purity of the final product.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related triazole compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Some derivatives have shown potent antifungal activity against strains such as Candida albicans and Aspergillus niger .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Strong antibacterial activity |
| Escherichia coli | Moderate antibacterial activity |
| Candida albicans | Strong antifungal activity |
| Aspergillus niger | Moderate antifungal activity |
The mechanism by which these compounds exert their biological effects is not fully elucidated but may involve disruption of cell wall synthesis in bacteria and interference with fungal cell membrane integrity.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various triazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structural motifs to this compound exhibited notable activity against both bacterial and fungal strains .
- Pharmacological Evaluation : Another research focused on the pharmacological evaluation of benzamide derivatives. The study highlighted the importance of substituents on the benzene ring affecting biological activity, suggesting that modifications can enhance efficacy .
Safety and Toxicity
While exploring the biological activities, it is crucial to consider safety profiles:
Q & A
Basic: What synthetic strategies are effective for preparing 4-{2-[4-Ethyl-5-(phenoxymethyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide, and how do reaction parameters influence yield?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing intermediates like 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Key parameters include:
- Solvent choice : Absolute ethanol enhances solubility of intermediates, while DMF may improve coupling efficiency for thioether linkages .
- Catalysts : Acetic acid aids in imine formation, while K₂CO₃ or Et₃N can optimize thiol-alkylation steps .
- Temperature : Reflux (~80°C) balances reaction rate and side-product formation. Lower yields (<50%) may result from incomplete acetylation; TLC monitoring (silica gel, ethyl acetate/hexane) is critical .
Basic: Which analytical techniques are prioritized for structural confirmation and purity assessment?
Methodological Answer:
- IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and S-H (2550–2600 cm⁻¹) stretches to validate acetylaminobenzamide and triazolylthio groups .
- ¹H/¹³C NMR : Key signals include benzamide aromatic protons (δ 7.5–8.0 ppm), ethyl group triplets (δ 1.2–1.4 ppm), and phenoxymethyl CH₂ (δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion ([M+H]⁺) matches theoretical mass (±2 ppm). Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can discrepancies between computational docking and experimental bioactivity data be resolved?
Methodological Answer:
Contradictions often arise from ligand flexibility or solvent effects. Strategies include:
- Molecular Dynamics Simulations : Simulate binding poses in explicit solvent (e.g., TIP3P water) to assess stability of predicted interactions (e.g., hydrogen bonds with triazole sulfur) .
- Free Energy Perturbation (FEP) : Quantify binding affinity differences caused by phenoxymethyl orientation .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure real-time binding kinetics and compare with docking scores .
Advanced: What SAR strategies optimize bioactivity when modifying the phenoxymethyl or ethyl groups?
Methodological Answer:
- Phenoxymethyl Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance electrophilic interactions with target enzymes. For example, 4-fluorophenoxymethyl analogs showed 3-fold higher tyrosinase inhibition .
- Ethyl Group Replacement : Cyclopropyl or isopropyl groups may improve metabolic stability by reducing CYP450 oxidation .
- Thioether Linkage : Replace sulfur with selenide to modulate redox activity, but assess toxicity via MTT assays .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition : Tyrosinase (IC₅₀ via L-DOPA oxidation) or kinase assays (ADP-Glo™) at 10–100 μM concentrations .
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus/Candida spp.) with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (IC₅₀ > 50 μM for non-target cells) .
Advanced: How to design environmental fate studies for this compound?
Methodological Answer:
- Partitioning Studies : Measure logP (octanol/water) to predict bioavailability. Analogous triazoles exhibit logP ~2.5, indicating moderate soil adsorption .
- Degradation Pathways : Conduct HPLC-MS/MS to identify photolysis products under UV light (254 nm, 48 hours). Thiadiazole analogs form sulfonic acid derivatives .
- Ecotoxicology : Use Daphnia magna (48h LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .
Advanced: What metabolic stability assays are recommended for derivatives with lipophilic substituents?
Methodological Answer:
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH, monitor parent compound depletion over 60 min (LC-MS). Ethyl groups typically show t₁/₂ > 30 min .
- CYP450 Inhibition : Fluorogenic assays (e.g., CYP3A4) to identify drug-drug interaction risks. Phenoxymethyl derivatives may weakly inhibit CYP2D6 .
- Reactive Metabolite Screening : Trapping with glutathione (GSH) to detect thiol adducts indicative of bioactivation .
Basic: How to troubleshoot low yields during acetylamino linkage formation?
Methodological Answer:
- Activation of Carboxylic Acid : Use HOBt/EDCI or DCC to enhance coupling efficiency between triazole-thiol and benzamide .
- Purification : Column chromatography (silica gel, 5% MeOH/DCM) removes unreacted starting materials. Recrystallization from ethanol/water improves purity .
- Side Reactions : Protect free thiols with trityl groups during synthesis to prevent disulfide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
